![molecular formula C26H27NO8S3 B11640854 Tetramethyl 9'-ethyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11640854.png)

Tetramethyl 9'-ethyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

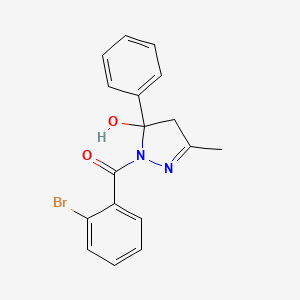

Le tétraméthyl 9’-éthyl-5’,5’-diméthyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tétracarboxylate est un composé organique complexe avec la formule chimique suivante :

C26H27NO9S3

{_svg_1}. Il appartient à la classe des composés spiro et présente des caractéristiques structurelles fascinantes.Méthodes De Préparation

Voies synthétiques : La préparation synthétique de ce composé implique plusieurs étapes. Bien que je n’aie pas de détails spécifiques pour ce composé exact, des composés spiro similaires sont souvent synthétisés par des réactions en plusieurs étapes. Ces étapes peuvent inclure la cyclisation, les transformations de groupes fonctionnels et l’estérification.

Méthodes de production industrielle : Malheureusement, les informations sur les méthodes de production industrielle à grande échelle pour ce composé spécifique sont rares. Dans les laboratoires de recherche, les chimistes utilisent généralement des techniques de synthèse organique pour l’obtenir.

Analyse Des Réactions Chimiques

Réactivité : Le tétraméthyl 9’-éthyl-5’,5’-diméthyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tétracarboxylate peut subir diverses réactions chimiques, notamment :

Oxydation : Les processus oxydatifs peuvent modifier ses groupes fonctionnels.

Réduction : Les réactions de réduction peuvent modifier sa structure.

Substitution : Les substituants peuvent être remplacés par d’autres groupes.

Ouverture de cycle : Le système cyclique spiro peut s’ouvrir dans des conditions spécifiques.

Réactifs et conditions courants : Les réactifs et les conditions spécifiques dépendent des transformations souhaitées. Par exemple :

Oxydation : Des agents oxydants comme le permanganate de potassium ou l’acide chromique.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou l’hydrogène gazeux avec un catalyseur.

Substitution : Substitution nucléophile utilisant des halogénoalcanes ou d’autres groupes partants.

Ouverture de cycle : Chaleur, acides ou catalyseurs spécifiques.

Principaux produits : Les produits formés au cours de ces réactions varieront en fonction des conditions de réaction spécifiques. Les intermédiaires isolés et les produits finaux devraient être caractérisés à l’aide de techniques spectroscopiques.

4. Applications de la recherche scientifique

Chimie : Les chercheurs explorent la réactivité, la stabilité et les nouveaux dérivés du composé. Il peut servir de brique de base pour d’autres composés spiro.

Biologie et médecine : Bien que les applications directes soient limitées, la compréhension de ses interactions biologiques pourrait révéler des cibles thérapeutiques potentielles. Les chercheurs pourraient étudier ses effets sur les voies cellulaires.

Industrie : La structure unique du composé pourrait trouver des applications en science des matériaux, comme l’électronique organique ou les capteurs.

Applications De Recherche Scientifique

2’,3’,4,5-TETRAMETHYL 9’-ETHYL-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Mécanisme D'action

Le mécanisme précis par lequel le tétraméthyl 9’-éthyl-5’,5’-diméthyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tétracarboxylate exerce ses effets reste un domaine de recherche actif. Il interagit probablement avec des récepteurs ou des enzymes spécifiques, affectant les processus cellulaires.

Comparaison Avec Des Composés Similaires

Bien que je n’aie pas de liste directe de composés similaires, les chercheurs peuvent comparer sa structure, sa réactivité et ses propriétés avec d’autres composés spiro. Mettre en évidence son caractère unique nécessitera une analyse détaillée de ses caractéristiques distinctes.

Propriétés

Formule moléculaire |

C26H27NO8S3 |

|---|---|

Poids moléculaire |

577.7 g/mol |

Nom IUPAC |

tetramethyl 9'-ethyl-5',5'-dimethylspiro[1,3-dithiole-2,1'-6H-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |

InChI |

InChI=1S/C26H27NO8S3/c1-8-12-9-10-14-13(11-12)15-20(25(2,3)27-14)36-17(22(29)33-5)16(21(28)32-4)26(15)37-18(23(30)34-6)19(38-26)24(31)35-7/h9-11,27H,8H2,1-7H3 |

Clé InChI |

ZOZDZWBHEVGWFJ-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC2=C(C=C1)NC(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11640772.png)

![(5Z)-3-(4-chlorobenzyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11640779.png)

![N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11640786.png)

![9-Bromo-2-phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640797.png)

![N-[4-(Thiazol-2-ylsulfamoyl)-phenyl]-4-p-tolyloxy-butyramide](/img/structure/B11640816.png)

![6-(4-methoxyphenyl)-7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11640817.png)

![2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate](/img/structure/B11640827.png)

![(6Z)-5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640835.png)

![8-ethoxy-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B11640837.png)

![Ethyl 2-{[3-(4-ethylpiperazin-1-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11640845.png)

![methyl 3-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11640852.png)

![4-({1-[3-(dimethylamino)propyl]-4-hydroxy-2-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11640858.png)

![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}prop-2-enenitrile](/img/structure/B11640861.png)